3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of 165.58 g/mol. This compound is recognized for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a building block for synthesizing more complex molecules and is studied for its potential therapeutic properties and biological activities.
The compound can be classified under the category of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. Oxadiazoles are known for their varied biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride is synthesized through specific chemical reactions involving appropriate precursors.
The synthesis of 3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride typically involves cyclization reactions where suitable precursors are reacted under controlled conditions. A common synthetic route includes:
The synthesis may also involve variations like using different solvents or adjusting reaction times to optimize yield and purity. Industrial production may utilize automated systems for larger-scale synthesis while maintaining similar methodologies as laboratory settings.
The molecular structure of 3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride features a five-membered oxadiazole ring with a hydroxyl group and a methylamino group attached to it. This structure contributes to its chemical reactivity and biological activity.
The compound's structural data can be represented as follows:
3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity which leads to various biological effects. The exact pathways and targets depend on the context of its application in research or therapeutic settings.
The physical properties of 3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride include:
Chemical properties include:
These properties are essential for determining how the compound can be handled and utilized in various applications.
3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride has numerous applications across different scientific fields:
The construction of the 1,2,4-oxadiazole core in 3-[(methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride relies on optimized cyclization strategies between amidoximes and carboxylic acid derivatives. Contemporary methodologies emphasize efficiency and yield improvement through catalytic systems and energy-assisted activation. Silica-supported synthesis under microwave irradiation represents a significant advancement, enabling rapid cyclodehydration at reduced reaction times (typically 5–30 minutes) compared to conventional heating (6–24 hours). This approach minimizes byproduct formation while achieving yields exceeding 85% for model compounds, as validated in the synthesis of antiproliferative (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles [1].
Alternative routes utilize activated esters or carboxylic acids with coupling agents. O-acylisourea intermediates formed by carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide facilitate nucleophilic attack by amidoximes, followed by thermal cyclodehydration. Recent protocols employ propylphosphonic anhydride (T3P®) in polar aprotic solvents, achieving near-quantitative conversion at 80°C within 0.5–6 hours [6]. The hydrochloride salt formation is typically accomplished by treating the free base with hydrogen chloride in anhydrous ethereal solvents, ensuring stability and crystallinity.
Table 1: Optimization Parameters for 1,2,4-Oxadiazole Cyclization
Activation Method | Reaction Time | Temperature | Yield Range | Key Advantage |
---|---|---|---|---|
Microwave/SiO₂ support | 5–30 min | 100–150°C | 85–98% | Rapid, high purity |
T3P®/Dimethylformamide | 0.5–6 h | 80°C | 87–97% | High conversion, mild conditions |
Carbodiimide/Tetrahydrofuran | 12–24 h | Reflux | 70–85% | Widely accessible reagents |
Aqueous-mediated (uncatalyzed) | 12 h | Reflux | 35–93% | Solvent-free, eco-friendly |
Regiocontrol is critical for introducing the (methylamino)methyl moiety at the C3 position while maintaining the 5-ol (tautomer of 5-one) functionality. N-alkylation of 5-hydroxy-1,2,4-oxadiazoles occurs preferentially at the O4 position under standard conditions, necessitating protecting group strategies. A sequential approach involves:
For the 5-position, alkylation requires activation via thione intermediates. Treatment with carbon disulfide converts 5-hydroxy oxadiazoles to 2-thiol analogs, enabling S-alkylation with alkyl halides. Subsequent hydrolysis regenerates the 5-ol group, though competing N-alkylation necessitates careful stoichiometry control [5]. Reagent-controlled cyclization using p-toluenesulfonyl chloride in N-methyl-2-pyrrolidone directs formation toward 5-substituted regioisomers by modulating electronic effects of R₁ and R₂ groups [2].
Bioisosteric modifications of the methylaminomethyl and 5-ol groups aim to improve metabolic stability, membrane permeability, and target engagement without compromising activity. Key approaches include:
Table 2: Bioisosteric Modifications and Pharmacokinetic Outcomes
Bioisostere | Replaced Group | Key Pharmacokinetic Effect | Validated Case Study |
---|---|---|---|
−N(CD₃)CH₂− | −N(CH₃)CH₂− | ↑ T½ (1.5–2×), ↓ toxic metabolites | Deutetrabenazine (Huntington’s) |
−CF₂OH | −CH₂OH | ↓ Metabolism, ↑ Lipophilicity | Ezetimibe analogs |
−Si(OH)CH₃ | −C(OH)CH₃ | ↑ Metabolic stability (glucuronidation resistance) | HIV protease inhibitors |
3-Trifluoromethyl oxetane | tert-Butyl | ↓ log P, ↑ Solubility, = Volume | Cathepsin K inhibitors |
Solid-phase synthesis enables rapid generation of 3-[(methylamino)methyl]-1,2,4-oxadiazol-5-ol analogs for structure-activity relationship studies. Photolabile o-nitrobenzyl linkers anchor amidoxime intermediates to polystyrene or poly(ethylene glycol) resins. Acylation with N-Fmoc-protected amino acids, followed by Fmoc deprotection and guanylation with cyanogen bromide, furnishes tethered cyanoamidines. Nucleophilic addition of hydroxylamine initiates cyclization, forming the 1,2,4-oxadiazole core. UV irradiation (365 nm) cleaves the final products while releasing them into solution [8] [10].
Combinatorial libraries leverage diversity at three sites:
Microfluidic platforms integrate synthesis and screening: Poly(2-hydroxyethyl methacrylate-co-ethylene dimethacrylate) microarrays feature hydrophilic spots housing solid-phase reactions. Post-synthesis, UV-triggered release diffuses compounds into adjacent droplets containing cell-based assays (e.g., oxidative stress models), enabling immediate bioactivity assessment. This system validated antioxidant 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones in Caenorhabditis elegans models [8] [5]. Design strategies prioritize lead-likeness by constraining molecular weight (<350 Da) and lipophilicity (log P 1–3), enhancing druggability predictions. Libraries of 10⁴–10⁵ compounds achieve >85% purity after high-performance liquid chromatography, confirming platform robustness [4] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: